2-(1-aminoethyl)-3-benzyl-3H,4H-pyrrolo[2,1-f][1,2,4]triazin-4-one
Description
2-(1-aminoethyl)-3-benzyl-3H,4H-pyrrolo[2,1-f][1,2,4]triazin-4-one is a heterocyclic compound that belongs to the class of pyrrolo[2,1-f][1,2,4]triazines
Properties
Molecular Formula |
C15H16N4O |
|---|---|
Molecular Weight |
268.31 g/mol |
IUPAC Name |
2-(1-aminoethyl)-3-benzylpyrrolo[2,1-f][1,2,4]triazin-4-one |
InChI |
InChI=1S/C15H16N4O/c1-11(16)14-17-19-9-5-8-13(19)15(20)18(14)10-12-6-3-2-4-7-12/h2-9,11H,10,16H2,1H3 |
InChI Key |
GAHLKBFLTUXRAF-UHFFFAOYSA-N |
Canonical SMILES |
CC(C1=NN2C=CC=C2C(=O)N1CC3=CC=CC=C3)N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1-aminoethyl)-3-benzyl-3H,4H-pyrrolo[2,1-f][1,2,4]triazin-4-one can be achieved through several methods:
Synthesis from Pyrrole Derivatives: This method involves the reaction of pyrrole derivatives with appropriate reagents to form the triazine ring.
Synthesis via Bromohydrazone: This approach uses bromohydrazone intermediates to construct the triazine ring.
Formation of Triazinium Dicyanomethylide: This method involves the formation of triazinium dicyanomethylide intermediates, which then undergo further reactions to form the desired compound.
Multistep Synthesis: This involves a series of reactions starting from simple precursors to build the complex triazine structure.
Transition Metal Mediated Synthesis: This method uses transition metal catalysts to facilitate the formation of the triazine ring.
Rearrangement of Pyrrolooxadiazines: This approach involves the rearrangement of pyrrolooxadiazines to form the triazine ring.
Industrial Production Methods
Industrial production of this compound typically involves scalable methodologies that ensure high yield and purity. One such method involves the use of pyrrole, chloramine, and formamidine acetate as starting materials, followed by a series of reactions to form the triazine ring .
Chemical Reactions Analysis
Types of Reactions
2-(1-aminoethyl)-3-benzyl-3H,4H-pyrrolo[2,1-f][1,2,4]triazin-4-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents to form reduced derivatives.
Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly used.
Substitution: Various nucleophiles and electrophiles can be used under appropriate conditions to achieve substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or aldehydes, while reduction may produce alcohols or amines .
Scientific Research Applications
2-(1-aminoethyl)-3-benzyl-3H,4H-pyrrolo[2,1-f][1,2,4]triazin-4-one has several scientific research applications:
Medicinal Chemistry: This compound is being explored for its potential as an antiviral and anticancer agent.
Materials Science: It is used in the development of new materials with unique electronic properties.
Biological Research: The compound is studied for its interactions with various biological targets and pathways.
Chemical Biology: It is used in bioorthogonal chemistry for labeling and tracking biomolecules.
Mechanism of Action
The mechanism of action of 2-(1-aminoethyl)-3-benzyl-3H,4H-pyrrolo[2,1-f][1,2,4]triazin-4-one involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects . For example, it may inhibit certain kinases involved in cancer cell proliferation .
Comparison with Similar Compounds
2-(1-aminoethyl)-3-benzyl-3H,4H-pyrrolo[2,1-f][1,2,4]triazin-4-one is unique due to its specific structural features and biological activities. Similar compounds include:
Pyrrolo[2,1-f][1,2,4]triazine Derivatives: These compounds share the same core structure but differ in their substituents.
Imidazo[2,1-f][1,2,4]triazin-4-amine Derivatives: These compounds have similar biological activities but different structural features.
1,2,4-Triazol-3-one Derivatives: These compounds have a similar triazine ring but differ in their functional groups.
Biological Activity
2-(1-aminoethyl)-3-benzyl-3H,4H-pyrrolo[2,1-f][1,2,4]triazin-4-one (CAS# 1823448-14-1) is a compound of significant interest due to its potential biological activities. This article explores its molecular structure, biological properties, and relevant research findings.
Molecular Structure
- IUPAC Name : 2-(1-aminoethyl)-3-benzylpyrrolo[2,1-f][1,2,4]triazin-4-one
- Molecular Formula : C15H16N4O
- Molecular Weight : 268.32 g/mol
- Canonical SMILES : CC(C1=NN2C=CC=C2C(=O)N1CC3=CC=CC=C3)N
Biological Activity Overview
The biological activity of this compound has been investigated in various studies, focusing on its potential therapeutic effects. Notably, it has been linked to the inhibition of myeloperoxidase (MPO), an enzyme associated with inflammatory processes and cardiovascular diseases.
Research indicates that compounds similar to this compound may inhibit MPO activity. MPO is involved in the production of reactive oxygen species (ROS), which contribute to oxidative stress and inflammation. By inhibiting MPO, these compounds could potentially reduce oxidative damage in cells and tissues.
Inhibition of Myeloperoxidase
A study demonstrated that certain derivatives of pyrrolo compounds exhibit significant inhibitory effects on MPO activity. The results showed a dose-dependent reduction in uric acid levels in plasma when treated with MPO inhibitors in clinical settings. This suggests a potential application for the compound in managing conditions related to oxidative stress and inflammation .
Cardiovascular Implications
In another study focusing on cardiovascular disorders, the compound was evaluated for its efficacy in reducing inflammatory markers associated with heart diseases. The findings indicated that the compound could be beneficial in treating or preventing conditions such as heart failure and coronary artery disease by modulating MPO activity .
Comparative Table of Biological Activities
| Compound Name | CAS Number | Molecular Weight | Biological Activity |
|---|---|---|---|
| This compound | 1823448-14-1 | 268.32 g/mol | MPO inhibition; anti-inflammatory |
| Example Compound A | 1234567-89-0 | 250.00 g/mol | Antioxidant; cardioprotective |
| Example Compound B | 9876543-21-0 | 300.00 g/mol | Anticancer; pro-apoptotic |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
